molecular formula C18H25N3O2 B318238 N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B318238
M. Wt: 315.4 g/mol
InChI Key: NFFJCFAYCGOOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a chemical compound known for its unique structure and properties It belongs to the class of isoxazole derivatives, which are characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 5-(4-methylphenyl)isoxazole-3-carboxylic acid with benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in acetonitrile at room temperature. This is followed by the addition of ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for quality control.

Chemical Reactions Analysis

Types of Reactions: N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid
  • 5-(3-Nitrophenyl)isoxazole-3-carboxylic acid
  • 5-(4-Bromophenyl)isoxazole-3-carboxylic acid

Comparison: Compared to these similar compounds, N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific functional groups and structural configuration. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-4-21(5-2)12-6-11-19-18(22)16-13-17(23-20-16)15-9-7-14(3)8-10-15/h7-10,13H,4-6,11-12H2,1-3H3,(H,19,22)

InChI Key

NFFJCFAYCGOOEK-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C

Canonical SMILES

CCN(CC)CCCNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.